molecular formula C17H15ClF3N5O2S B2958582 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895006-25-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2958582
CAS No.: 895006-25-4
M. Wt: 445.85
InChI Key: FZRGHMNSFOUBBP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core substituted with a 7-oxo group, a propyl chain at position 5, and a thioether-linked acetamide moiety. Such structural motifs are common in agrochemicals and pharmaceuticals due to their stability and ability to interact with biological targets .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N5O2S/c1-2-3-10-7-13(27)23-15-24-25-16(26(10)15)29-8-14(28)22-12-6-9(17(19,20)21)4-5-11(12)18/h4-7H,2-3,8H2,1H3,(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRGHMNSFOUBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H13ClF3N5O2SC_{20}H_{13}ClF_3N_5O_2S, and it has a molecular weight of approximately 453.85 g/mol. The structure includes a chloro-trifluoromethyl phenyl moiety and a triazolo-pyrimidine derivative connected via a thioacetamide linkage.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies show that derivatives of triazolo-pyrimidines often exhibit anticancer properties. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential effectiveness as anticancer agents .
  • Antimicrobial Properties : The presence of the triazole ring in the structure suggests possible antimicrobial activity. Compounds with similar structures have been reported to show significant antibacterial and antifungal effects .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Triazole derivatives are known to inhibit enzymes critical for cell proliferation and survival in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with DNA : Certain derivatives may intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityIC50 Values
Triazole derivativeAnticancer (HCT-116)1.9 µg/mL
Similar triazoleAntimicrobial (E. coli)50 µg/mL
Pyrazole derivativeAntiviralEC50 287.1 mg/mL

These findings underscore the potential of this compound as a lead compound for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole/Thiadiazole Heterocycles

(a) N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
  • Key Features : Contains a 1,3,4-thiadiazole ring instead of a triazolopyrimidine system. The acetamide is linked to a trichloroethyl group and a phenyl-substituted thiadiazole.
  • Synthesis : Synthesized via cyclization in concentrated sulfuric acid, yielding co-crystals suitable for X-ray diffraction studies .
  • Comparison : The absence of a pyrimidine ring and trifluoromethyl substitution reduces its electronic complexity compared to the target compound. The trichloroethyl group may confer higher electrophilicity but lower metabolic stability.
(b) N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
  • Key Features : Triazole-thioacetamide derivatives with pyrazole substituents.
  • Properties: These compounds exhibit moderate antimicrobial activity, attributed to the triazole-thioether linkage and aromatic substitutions.

Acetamide Derivatives with Pesticidal Activity

(a) Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
  • Key Features : A triazolopyrimidine sulfonamide herbicide with a difluorophenyl group.
  • Activity : Inhibits acetolactate synthase (ALS) in plants. The sulfonamide group is critical for herbicidal activity .
  • Comparison : Unlike flumetsulam, the target compound lacks a sulfonamide group but includes a thioacetamide linker, which may alter target specificity. The trifluoromethyl group could enhance soil persistence.
(b) Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
  • Key Features: An oxazolidinone-containing fungicide.
  • Activity : Targets oomycete fungi by inhibiting RNA polymerase. The methoxy group contributes to its systemic mobility .
  • Contrast : The target compound’s triazolopyrimidine-thioacetamide structure may offer broader-spectrum activity against resistant fungal strains due to its dual heterocyclic system.

Heterocyclic Thioacetamides

(a) 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide
  • Key Features : Oxadiazole-linked chloroacetamide with isopropyl substitution.
  • Use: Likely acts as a protoporphyrinogen oxidase (PPO) inhibitor in herbicides. The chloroacetamide moiety is a common agrochemical scaffold .
  • Comparison : The target compound’s triazolopyrimidine core may provide higher thermal and photochemical stability compared to oxadiazole-based analogues.

Research Implications

Further studies should explore its enzymatic targets (e.g., ALS or cytochrome P450) and compare its efficacy with commercial herbicides like flumetsulam. Synthetic optimization, particularly of the propyl and trifluoromethyl groups, could enhance its selectivity and environmental safety .

Q & A

Q. Advanced

Electron-Withdrawing Groups : Introduce CF3 or Cl at vulnerable positions to reduce CYP450 oxidation .

Deuteration/Fluorination : Replace labile hydrogens on the propyl chain or phenyl ring.

Structural Modifications : Substitute the propyl group with cyclopropyl to hinder β-oxidation.
Iterative testing via PAMPA and microsomal stability assays is recommended. Analogs with cyclopentyl chains showed 3.2-fold increased half-life in murine models .

What solubility enhancement strategies are effective for this hydrophobic compound?

Q. Basic

Salt Formation : Use HCl or sodium counterions at ionizable sites.

Co-Solvent Systems : PEG 400/water or cyclodextrin-based formulations.

Nanoformulation : Encapsulate in PLGA nanoparticles.
The compound’s predicted LogP (~4.2) necessitates shake-flask solubility screening in pH-adjusted buffers. Introducing polar groups at the 5-propyl position increased aqueous solubility by 40% in related pyrimidine-carboxamides .

How should discrepancies between X-ray and DFT-calculated geometries be resolved?

Q. Advanced

Validate Crystal Quality : Ensure R-factor < 0.05 and resolution ≤ 1.0 Å.

DFT Re-Optimization : Use B3LYP/6-311+G(d,p) basis sets with solvent models (e.g., PCM).

Hirshfeld Surface Analysis : Assess crystal packing effects on torsional angles.
For triazolo[4,3-a]pyrimidines, deviations <5° in thioacetamide linkage geometries are typical between solid-state and gas-phase calculations .

What methods confirm regioselectivity in triazole ring formation during synthesis?

Q. Advanced

LC-MS Monitoring : Track intermediate formation during cyclization.

NOESY NMR : Identify spatial proximity of substituents.

Single-Crystal XRD : Resolve positional isomers.
Safonov (2020) used controlled reactant stoichiometry (1:1.2 ratio of aminopyrimidine to thiosemicarbazide) and microwave-assisted heating (100°C, 30 min) to achieve >90% regioselectivity .

How can researchers optimize reaction yields for large-scale synthesis?

Q. Basic

Catalyst Screening : Test Pd/C or CuI for coupling steps.

Solvent Optimization : Use DMF or acetonitrile for polar intermediates.

Stepwise Purification : Employ column chromatography (silica gel, hexane/EtOAc) followed by recrystallization.
Evidence from analogous acetamide syntheses shows yields improve from 60% to 85% when reaction times are extended from 4 to 8 hours .

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